4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
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Overview
Description
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12FIO3. This compound is characterized by the presence of a fluorobenzyl group, an iodine atom, and a methoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a methoxybenzaldehyde derivative, followed by the introduction of the fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The fluorobenzyl group and iodine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and stability, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile
- 4-[(4-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
Uniqueness
4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the specific combination of functional groups it possesses. The presence of both a fluorobenzyl group and an iodine atom provides distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRYEZHHYAWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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